(3-Bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13760493
Molecular Formula: C10H12BrClN2O2
Molecular Weight: 307.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrClN2O2 |
|---|---|
| Molecular Weight | 307.57 g/mol |
| IUPAC Name | tert-butyl N-(3-bromo-2-chloropyridin-4-yl)carbamate |
| Standard InChI | InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H,13,14,15) |
| Standard InChI Key | GYSNVXLARRFYON-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of (3-bromo-2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester is C₁₀H₁₁BrClN₂O₂, with a molecular weight of 314.57 g/mol. This aligns with analogs such as (3-bromo-pyridin-4-yl)-carbamic acid tert-butyl ester (C₁₀H₁₃BrN₂O₂, MW 273.13) , adjusted for the additional chlorine atom.
Substituent Effects on Reactivity
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Halogen Positioning: The 3-bromo and 2-chloro groups create an electron-deficient pyridine ring, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) at the 4-position .
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tert-Butyl Carbamate: The bulky tert-butyl group shields the carbamate nitrogen, improving stability under acidic or basic conditions .
Table 1: Comparative Properties of Halogenated Pyridine Carbamates
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| (3-Bromo-pyridin-4-yl)-carbamic acid tert-butyl ester | 257937-08-9 | C₁₀H₁₃BrN₂O₂ | 273.13 | 3-Br, 4-NHCOOtBu |
| 3-Bromo-2-chloro-4-methylpyridine | 55404-31-4 | C₆H₅BrClN | 206.47 | 3-Br, 2-Cl, 4-CH₃ |
| Hypothetical target compound | N/A | C₁₀H₁₁BrClN₂O₂ | 314.57 | 3-Br, 2-Cl, 4-NHCOOtBu |
Synthesis and Functionalization
Key Synthetic Routes
The synthesis of halogenated pyridine carbamates typically involves sequential halogenation and protection steps:
Halogenation of Pyridine Precursors
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Bromination and Chlorination: As demonstrated in the synthesis of 3-bromo-2-chloro-4-methylpyridine , bromine and chlorine can be introduced via diazotization or direct electrophilic substitution. For example, treatment of 3-amino-2-chloro-4-methylpyridine with HBr and Br₂ yields 3-bromo-2-chloro-4-methylpyridine in 85% yield .
Carbamate Protection
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tert-Butyl Carbamate Installation: Reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, Et₃N) affords the tert-butyl carbamate .
Deprotection Strategies
The tert-butyl group can be selectively removed using catalytic methods, such as the tris-4-bromophenylamminium radical cation (magic blue) with triethylsilane, which cleaves C–O bonds under mild conditions (20–40°C, 1–2 h) . This avoids racemization of sensitive substrates, making it ideal for pharmaceutical applications .
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated 2.61 (consensus from XLOGP3, WLOGP, and SILICOS-IT models) , indicating moderate lipophilicity suitable for membrane permeability.
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Solubility: Poor aqueous solubility (~0.03–0.33 mg/mL in ESOL models) , necessitating organic solvents (e.g., DMF, THF) for reactions.
Spectral Data
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¹H NMR: Expected signals include:
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IR: Stretches at 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O carbamate).
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
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Cross-Coupling Reactions: The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the pyridine core.
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Carbamate as a Directing Group: The tert-butyl carbamate can act as a transient directing group for C–H functionalization before deprotection .
Case Study: Antiviral Agents
Analogous tert-butyl carbamates are intermediates in protease inhibitors (e.g., HIV-1), where the pyridine scaffold enhances binding to catalytic aspartate residues .
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